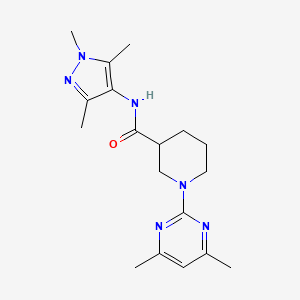![molecular formula C22H25NO5 B10993856 1-acetyl-5'-methyl-10'-propyl-8'H-spiro[piperidine-4,2'-pyrano[2,3-f]chromene]-4',8'(3'H)-dione](/img/structure/B10993856.png)
1-acetyl-5'-methyl-10'-propyl-8'H-spiro[piperidine-4,2'-pyrano[2,3-f]chromene]-4',8'(3'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-5’-methyl-10’-propyl-8’H-spiro[piperidine-4,2’-pyrano[2,3-f]chromene]-4’,8’(3’H)-dione is a complex organic compound featuring a spiro structure that integrates piperidine and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-5’-methyl-10’-propyl-8’H-spiro[piperidine-4,2’-pyrano[2,3-f]chromene]-4’,8’(3’H)-dione typically involves multi-step organic synthesis. One common route includes:
Formation of the Chromene Core: The chromene moiety can be synthesized via a Pechmann condensation reaction, where phenol reacts with a β-keto ester in the presence of an acid catalyst.
Spirocyclization: The chromene intermediate undergoes spirocyclization with a piperidine derivative under basic conditions to form the spiro compound.
Functional Group Modification: Subsequent acetylation and alkylation steps introduce the acetyl, methyl, and propyl groups to the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-5’-methyl-10’-propyl-8’H-spiro[piperidine-4,2’-pyrano[2,3-f]chromene]-4’,8’(3’H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the chromene ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst
Major Products
The major products of these reactions depend on the specific conditions but can include various oxidized or reduced derivatives, as well as substituted analogs with different functional groups.
Scientific Research Applications
1-acetyl-5’-methyl-10’-propyl-8’H-spiro[piperidine-4,2’-pyrano[2,3-f]chromene]-4’,8’(3’H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-acetyl-5’-methyl-10’-propyl-8’H-spiro[piperidine-4,2’-pyrano[2,3-f]chromene]-4’,8’(3’H)-dione depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spiro structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
Spiro[piperidine-4,2’-pyrano[2,3-f]chromene] Derivatives: These compounds share the spiro structure and may have similar biological activities.
Piperidine Derivatives: Compounds like piperidine itself or substituted piperidines are structurally related and often used in drug design.
Chromene Derivatives: Compounds containing the chromene moiety are known for their diverse biological activities.
Uniqueness
1-acetyl-5’-methyl-10’-propyl-8’H-spiro[piperidine-4,2’-pyrano[2,3-f]chromene]-4’,8’(3’H)-dione is unique due to its specific combination of functional groups and the spiro linkage, which can impart distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C22H25NO5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1'-acetyl-5-methyl-10-propylspiro[3H-pyrano[2,3-h]chromene-2,4'-piperidine]-4,8-dione |
InChI |
InChI=1S/C22H25NO5/c1-4-5-15-11-18(26)27-17-10-13(2)19-16(25)12-22(28-21(19)20(15)17)6-8-23(9-7-22)14(3)24/h10-11H,4-9,12H2,1-3H3 |
InChI Key |
VASAFWUFCHIOOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=O)CC4(O3)CCN(CC4)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B10993774.png)
![N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B10993778.png)

![4-[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]butanoic acid](/img/structure/B10993795.png)
![N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10993796.png)
![ethyl (2-{[(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10993803.png)
![N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10993809.png)
![5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethoxy)phenyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10993817.png)
![N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10993823.png)
![4-(4-chlorophenyl)-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B10993830.png)



![N-(4-bromo-2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10993851.png)
